molecular formula C19H27N3O5 B2579218 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide CAS No. 896334-27-3

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide

Cat. No.: B2579218
CAS No.: 896334-27-3
M. Wt: 377.441
InChI Key: YFEJSTAGVJOHSZ-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide is a synthetic organic compound that features a complex structure incorporating a benzo[d][1,3]dioxole moiety, a morpholine ring, and an oxalamide linkage

Mechanism of Action

Target of Action

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide, also known as N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide, has been found to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cell’s cytoskeleton, which maintains cell shape and is crucial for cell division.

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell cycle, particularly the S phase . This interaction leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells . The affected pathways and their downstream effects include the disruption of normal cell division and the induction of programmed cell death.

Pharmacokinetics

It is noted that the compound obeys lipinski’s rule of five , which suggests good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects disrupt the normal cell division process and lead to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Alkylation: The benzo[d][1,3]dioxole intermediate is then alkylated with a suitable alkyl halide to introduce the ethyl chain.

    Morpholine Introduction: The alkylated intermediate undergoes a nucleophilic substitution reaction with morpholine to form the morpholinoethyl derivative.

    Oxalamide Formation: Finally, the morpholinoethyl derivative is reacted with isobutyloxalyl chloride in the presence of a base to form the target oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Amines derived from the reduction of the oxalamide linkage.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-piperidinoethyl)-N2-isobutyloxalamide: Similar structure but with a piperidine ring instead of morpholine.

    N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-pyrrolidinoethyl)-N2-isobutyloxalamide: Contains a pyrrolidine ring.

    N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-azepanoethyl)-N2-isobutyloxalamide: Features an azepane ring.

Uniqueness

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties and enhance its interaction with biological targets compared to similar compounds with different ring systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-13(2)10-20-18(23)19(24)21-11-15(22-5-7-25-8-6-22)14-3-4-16-17(9-14)27-12-26-16/h3-4,9,13,15H,5-8,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJSTAGVJOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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